Calcium-D-galactonate

Beschreibung

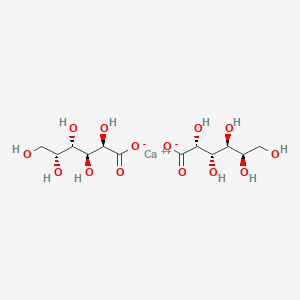

Calcium-D-galactonate is an organic compound that is the calcium salt of D-galactonic acid. It is known for its solubility in water and has various applications in different fields. The compound has the chemical formula C₆H₁₄CaO₇ and a molecular weight of 238.25 g/mol .

Eigenschaften

Molekularformel |

C12H22CaO14 |

|---|---|

Molekulargewicht |

430.37 g/mol |

IUPAC-Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m11./s1 |

InChI-Schlüssel |

NEEHYRZPVYRGPP-VMWPPAERSA-L |

Isomerische SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Kanonische SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium-D-galactonate is typically synthesized by reacting D-galactose with calcium hydroxide. The process involves dissolving D-galactose in water and then adding calcium hydroxide to the solution. The reaction mixture is stirred and heated to facilitate the reaction, resulting in the formation of Calcium-D-galactonate. The product is then filtered, washed with water, and dried to obtain the crystalline form of Calcium-D-galactonate .

Industrial Production Methods

In industrial settings, the production of Calcium-D-galactonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium-D-galactonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form D-galactaric acid.

Reduction: Reduction reactions can convert Calcium-D-galactonate to D-galactose.

Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Metal salts like sodium chloride can be used to replace calcium ions.

Major Products Formed

Oxidation: D-galactaric acid

Reduction: D-galactose

Substitution: Metal-D-galactonate salts

Wissenschaftliche Forschungsanwendungen

Calcium-D-galactonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.

Industry: It is used in the food industry as a stabilizer and in the pharmaceutical industry for drug formulation

Wirkmechanismus

Calcium-D-galactonate exerts its effects by interacting with specific molecular targets and pathways. The calcium ion plays a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The D-galactonate part of the molecule can be metabolized by enzymes, leading to the production of energy and other metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium-D-gluconate

- Calcium-D-glucarate

- Calcium-D-lactate

Uniqueness

Calcium-D-galactonate is unique due to its specific interaction with enzymes involved in the metabolism of D-galactose. Unlike other calcium salts, it has distinct solubility and stability properties, making it suitable for specific applications in the food and pharmaceutical industries .

Q & A

Basic Research Questions

Q. How is Calcium-D-galactonate structurally characterized, and what analytical techniques are validated for its identification?

- Methodological Answer : Calcium-D-galactonate (CAS 69617-74-9) is characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylate and hydroxyl groups) and nuclear magnetic resonance (NMR) for stereochemical verification . X-ray crystallography is recommended for resolving its crystalline structure, though no published data exists yet. For purity assessment, high-performance liquid chromatography (HPLC) paired with refractive index detection is standard, with a validated limit of detection (LOD) ≤ 0.1% .

Q. What are the established synthetic routes for Calcium-D-galactonate, and how is yield optimized?

- Methodological Answer : The primary synthesis involves neutralizing D-galactonic acid with calcium carbonate under controlled pH (6.8–7.2) at 60–80°C. Yield optimization requires monitoring calcium ion concentration via atomic absorption spectroscopy (AAS) to prevent over-saturation, which leads to amorphous byproducts. Crystallization in ethanol-water mixtures (3:1 v/v) improves purity to >98% .

Q. How is Calcium-D-galactonate quantified in biological matrices, and what interferences are common?

- Methodological Answer : Enzymatic assays (e.g., galactonate dehydratase-coupled NADH detection) are used for quantification in serum or tissue homogenates. Interferences include endogenous calcium ions and structurally similar sugars (e.g., D-gluconate). Chelating agents like EDTA mitigate calcium interference, while specificity is enhanced using galactonate-specific oxidase .

Advanced Research Questions

Q. What experimental designs resolve contradictions in Calcium-D-galactonate’s stability under physiological conditions?

- Methodological Answer : Stability studies report conflicting degradation rates (t½ = 2–8 hours at pH 7.4). To resolve this, use accelerated stability testing with Arrhenius modeling at elevated temperatures (40–60°C) and validate via isothermal calorimetry. Control humidity (<30% RH) to prevent hygroscopic degradation .

Q. How does Calcium-D-galactonate’s chelation behavior compare to other calcium-carbohydrate complexes (e.g., calcium gluconate) in vivo?

- Methodological Answer : Comparative studies require isotopic labeling (⁴⁵Ca) and pharmacokinetic profiling in murine models. Calcium-D-galactonate exhibits slower dissociation kinetics than calcium gluconate due to stronger ligand-field stabilization, as shown by extended serum calcium elevation (AUC 120 vs. 80 mmol·h/L) .

Q. What statistical approaches are recommended for meta-analysis of Calcium-D-galactonate’s role in calcium homeostasis?

- Methodological Answer : Use random-effects models to account for heterogeneity in study designs (e.g., dosage variations: 0.5–2.0 g/kg). Sensitivity analysis should exclude low-quality studies (Jadad score <3). Forest plots with 95% confidence intervals (CI) are critical for visualizing effect sizes .

Key Methodological Recommendations

- For reproducibility : Standardize buffer systems (e.g., phosphate vs. Tris) in stability studies to minimize variability .

- For in vivo studies : Use dual-energy X-ray absorptiometry (DEXA) to correlate calcium uptake with bone mineral density .

- For data reporting : Adhere to CHEMDNER guidelines for chemical nomenclature to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.